molecular formula C8H14N2O2S B7558690 2-pentylsulfonyl-1H-imidazole

2-pentylsulfonyl-1H-imidazole

Cat. No. B7558690
M. Wt: 202.28 g/mol
InChI Key: SWGFQYNIRMMURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pentylsulfonyl-1H-imidazole, also known as PSI or Ro 31-8220, is a synthetic compound that is widely used in scientific research. It belongs to the class of imidazole compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

2-pentylsulfonyl-1H-imidazole exerts its inhibitory effect on protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to a disruption of cellular signaling pathways. This compound has been found to be a non-competitive inhibitor of PKC, meaning that it does not compete with ATP for binding to the kinase domain.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential therapeutic applications. This compound has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-pentylsulfonyl-1H-imidazole in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific protein kinases in cellular processes without affecting other cellular pathways. However, one limitation of using this compound is its relatively low potency compared to other protein kinase inhibitors such as staurosporine and H-7.

Future Directions

There are several future directions for research on 2-pentylsulfonyl-1H-imidazole. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Another area of interest is the identification of specific protein kinases that are involved in disease processes, such as cancer and inflammation, and the development of targeted therapies based on the inhibition of these kinases. Additionally, the use of this compound as a tool for studying the role of protein kinases in neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research.

Synthesis Methods

The synthesis of 2-pentylsulfonyl-1H-imidazole involves the reaction of 2-aminomethylimidazole with 1-bromo-5-chloropentane in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfinyl chloride to obtain this compound. The overall yield of this synthesis method is around 40-50%.

Scientific Research Applications

2-pentylsulfonyl-1H-imidazole has been extensively used in scientific research as a protein kinase inhibitor. It has been found to inhibit a variety of protein kinases, including protein kinase C (PKC), c-Jun N-terminal kinase (JNK), and mitogen-activated protein kinase (MAPK). This makes this compound a useful tool for studying the role of protein kinases in various cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

2-pentylsulfonyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-2-3-4-7-13(11,12)8-9-5-6-10-8/h5-6H,2-4,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGFQYNIRMMURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)C1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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